molecular formula C18H25N B14604095 4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline CAS No. 61100-91-2

4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline

Cat. No.: B14604095
CAS No.: 61100-91-2
M. Wt: 255.4 g/mol
InChI Key: QWMBEXMKQSDDPG-UHFFFAOYSA-N
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Description

4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of more saturated derivatives.

    Substitution: Halogenation or nitration can introduce new substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-2,4-dione derivatives, while substitution could result in halogenated quinolines .

Scientific Research Applications

4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline involves its interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Another quinoline derivative with similar structural features.

    Osthole: A coumarin derivative with a similar 3-methylbut-2-en-1-yl group.

Uniqueness

4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

CAS No.

61100-91-2

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

IUPAC Name

4-(3-methylbut-2-enyl)-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline

InChI

InChI=1S/C18H25N/c1-14(2)11-13-19-12-5-8-17-16-7-4-3-6-15(16)9-10-18(17)19/h3-4,6-7,11,17-18H,5,8-10,12-13H2,1-2H3

InChI Key

QWMBEXMKQSDDPG-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1CCCC2C1CCC3=CC=CC=C23)C

Origin of Product

United States

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